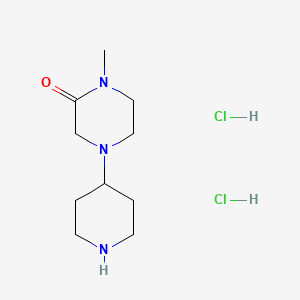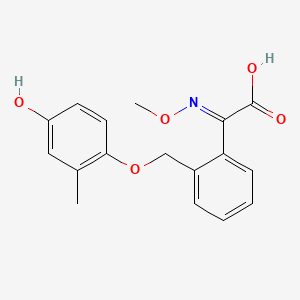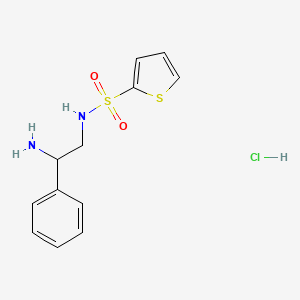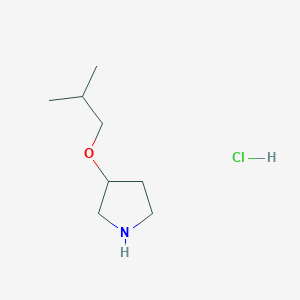
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride
Vue d'ensemble
Description
“1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H21N3. It is a solid at room temperature . It is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 . The piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 183.3 . It has a refractive index of n20/D 1.508 . The compound is very soluble with a solubility of 16.9 mg/ml .Applications De Recherche Scientifique
Pharmacological Research
This compound has been evaluated for its pharmacological properties. It serves as a potential precursor or intermediate in the synthesis of various pharmacologically active molecules. The modifications of its piperazine and piperidine rings can lead to the discovery of new drugs with significant therapeutic effects .
PROTAC Development
In the field of targeted protein degradation, this compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structural flexibility and ability to bind to different proteins make it an essential component in PROTAC molecules, which are designed to direct specific proteins to the cellular degradation machinery .
Chemical Modulation
The compound’s structure allows for chemical modulation to create a variety of derivatives. These derivatives can be used to study the structure-activity relationship (SAR) in medicinal chemistry, helping to identify the pharmacophore for specific biological activities .
Synthetic Organic Chemistry
As a synthetic intermediate, 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is used in the synthesis of complex organic molecules. Its incorporation into larger structures is crucial for the development of novel organic compounds with potential applications in various industries .
Neuroscience Research
The piperidine and piperazine moieties of the compound are of particular interest in neuroscience research. They are often found in molecules that interact with the central nervous system, and thus, this compound can be used to develop new neuroactive drugs or as a tool to study neurotransmitter systems .
Material Science
In material science, this compound can be utilized to synthesize polymers or as a cross-linking agent due to its bifunctional nature. The resulting materials could have unique properties suitable for specialized applications .
Bioconjugation Techniques
The compound’s reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors, drug delivery systems, and diagnostic tools .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry. These applications are essential for the qualitative and quantitative analysis of complex biological samples .
Safety and Hazards
The compound has the hazard statements H314-H302+H312, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . The precautionary statements include P264-P270-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403-P501, which provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9;;/h9,11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANAEDDNTYOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)


![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)

![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)